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1,2-Dibromo-1,2-diphenylethane

Cat. No.: B1595687
CAS No.: 5789-30-0
M. Wt: 340.05 g/mol
InChI Key: GKESIQQTGWVOLH-UHFFFAOYSA-N
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Description

Contextualizing Vicinal Dihalides within Organic Reaction Mechanisms

Vicinal dihalides are organic compounds that contain two halogen atoms on adjacent carbon atoms. They are significant in the study of organic reaction mechanisms as they serve as key substrates in various transformations. uobasrah.edu.iq Their reactivity is central to understanding fundamental reaction types, including elimination and substitution reactions. numberanalytics.com

One of the primary reactions of vicinal dihalides is dehalogenation, which leads to the formation of alkenes. This reaction often proceeds via an E2 (bimolecular elimination) mechanism, particularly when treated with reagents like zinc metal or iodide ions. The stereochemistry of the resulting alkene is directly dependent on the stereochemistry of the starting vicinal dihalide, making them excellent models for studying the stereospecificity of elimination reactions. stackexchange.com

Another crucial reaction pathway for vicinal dihalides is dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons. This process can yield vinyl halides or, with further elimination, alkynes. teresas.ac.in The regioselectivity and stereoselectivity of dehydrohalogenation are influenced by the strength and steric bulk of the base used, as well as the structure of the dihalide itself. stackexchange.com The presence of two leaving groups allows for sequential eliminations, providing synthetic routes to more unsaturated molecules. stackexchange.com

The addition of halogens to alkenes is a common method for synthesizing vicinal dihalides. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms. uobasrah.edu.iq

The Significance of 1,2-Dibromo-1,2-diphenylethane (B1143902) as a Model Substrate in Mechanistic Studies

This compound, also known as stilbene (B7821643) dibromide, is a particularly valuable model substrate in mechanistic organic chemistry. wikipedia.org Its structure, which features phenyl groups on the carbons bearing the bromine atoms, allows for the stabilization of reactive intermediates like carbocations through resonance. This stabilization facilitates reactions and enables detailed investigations of mechanistic pathways.

This compound is frequently used in studies of elimination reactions. msu.edu The stereospecific nature of the debromination of its isomers to form either cis- or trans-stilbene (B89595) provides clear evidence for the stereochemical requirements of the E2 mechanism. scribd.com For instance, the reaction of the meso isomer to yield trans-stilbene is a classic demonstration of an anti-periplanar elimination.

Furthermore, this compound and its derivatives are employed in stereochemical studies of various reactions, including electrochemical dehalogenation and nucleophilic substitution. fishersci.sesigmaaldrich.com The distinct stereoisomers of this compound allow for the investigation of how the spatial arrangement of atoms influences reaction outcomes. It has also been used to study dyotropic rearrangements, where two sigma bonds migrate simultaneously. semanticscholar.org

Isomeric Forms and Stereochemical Considerations in this compound Research

The presence of two chiral centers in this compound results in three stereoisomers: a meso diastereomer and a pair of enantiomers ((R,R) and (S,S)). rsc.org These isomers have distinct physical and chemical properties, making them ideal for studying the role of stereochemistry in chemical reactions.

The meso diastereomer of this compound, also named (1R,2S)-1,2-dibromo-1,2-diphenylethane, has a plane of symmetry, rendering it achiral despite having two chiral centers. wikipedia.orgstenutz.eu This isomer is often prepared by the bromination of trans-stilbene. brainly.com The high melting point of the meso isomer, around 241 °C, is attributed to its crystalline symmetry. lookchem.comchemicalbook.com In elimination reactions, the meso form stereospecifically yields the (E)-alkene.

The other two stereoisomers constitute an enantiomeric pair: (1R,2R)-1,2-dibromo-1,2-diphenylethane and (1S,2S)-1,2-dibromo-1,2-diphenylethane. These are non-superimposable mirror images and are therefore chiral. scribd.comsemanticscholar.org Unlike the meso isomer, this pair of enantiomers has a lower melting point due to reduced lattice stability. A key characteristic is their ability to rotate plane-polarized light in opposite directions. scribd.com In a notable example of stereospecificity, the dyotropic rearrangement of the d or l enantiomers in a low-polarity solvent leads to racemization without any conversion to the meso diastereomer. semanticscholar.org

Interactive Data Tables

Physical Properties of this compound Isomers

Propertymeso-1,2-Dibromo-1,2-diphenylethane (B7791125)(R,R)/(S,S)-1,2-Dibromo-1,2-diphenylethane
Molecular Formula C₁₄H₁₂Br₂ C₁₄H₁₂Br₂
Molecular Weight 340.05 g/mol sigmaaldrich.com340.05 g/mol
Appearance White crystalline solid White solid wikipedia.org
Melting Point 240-242 °C Lower than meso form
Solubility in water Insoluble fishersci.selookchem.comchemicalbook.comInsoluble
Chirality Achiral stenutz.euChiral semanticscholar.org

Stereochemical Outcome of E2 Debromination

Starting IsomerProduct
meso-1,2-Dibromo-1,2-diphenylethanetrans-stilbene
(R,R)- or (S,S)-1,2-Dibromo-1,2-diphenylethanecis-stilbene (B147466)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Br2 B1595687 1,2-Dibromo-1,2-diphenylethane CAS No. 5789-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-dibromo-2-phenylethyl)benzene
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InChI

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKESIQQTGWVOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
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DSSTOX Substance ID

DTXSID40884189
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
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Molecular Weight

340.05 g/mol
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CAS No.

5789-30-0, 13440-24-9
Record name 1,2-Dibromo-1,2-diphenylethane
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Record name Stilbene dibromide
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Stereochemistry and Conformational Analysis in 1,2 Dibromo 1,2 Diphenylethane

Principles of Stereoisomerism Relevant to 1,2-Dibromo-1,2-diphenylethane (B1143902)

The structure of this compound contains two adjacent chiral centers, which are carbon atoms bonded to four different groups. This structural feature gives rise to multiple stereoisomers. Specifically, there are three possible stereoisomers for this compound: a pair of enantiomers and a meso diastereomer.

The enantiomers are non-superimposable mirror images of each other, designated as (1R,2R)-1,2-dibromo-1,2-diphenylethane and (1S,2S)-1,2-dibromo-1,2-diphenylethane. These molecules are chiral and optically active, meaning they can rotate the plane of polarized light. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

The third stereoisomer is the meso form, which can be designated as (1R,2S)-1,2-dibromo-1,2-diphenylethane. Despite having two chiral centers, the meso isomer is achiral because it possesses an internal plane of symmetry. This symmetry plane means the molecule is superimposable on its mirror image, rendering it optically inactive. The physical and chemical properties of these stereoisomers are distinct, which is evident in their different melting points. The bromination of cis-stilbene (B147466) produces the racemic mixture, while the bromination of trans-stilbene (B89595) yields the meso compound. study.com

Physical Properties of this compound Stereoisomers

StereoisomerMelting Point (°C)ChiralityOptical ActivityPrecursor Alkene
meso-1,2-Dibromo-1,2-diphenylethane (B7791125)240–242 rsc.orgAchiralInactivetrans-Stilbene study.com
(±)-1,2-Dibromo-1,2-diphenylethane (Racemic Mixture)100–110 rsc.orgChiral (mixture of enantiomers)Inactive (net)cis-Stilbene study.com

Conformational Isomers and Rotational Barriers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, rotation occurs around the central carbon-carbon single bond. The stability of these conformers is primarily influenced by steric hindrance and electrostatic repulsion between the bulky phenyl groups and bromine atoms. youtube.comresearchgate.net

The most stable conformations are the staggered conformations, where the substituents on the adjacent carbons are as far apart as possible. These include the anti-periplanar and gauche (synclinal) conformations.

Anti-periplanar Conformation: In this arrangement, the two large phenyl groups (and the two bromine atoms) are positioned 180° apart from each other. This is generally the lowest energy and most stable conformer because it minimizes steric strain. study.comyoutube.com

Gauche Conformations: In these conformers, the large groups are at a dihedral angle of 60° to each other. These are higher in energy than the anti-conformer due to increased steric interactions. youtube.com

The eclipsed conformations, where substituents on the front and back carbons are aligned, are the highest in energy and represent the transition states for rotation between staggered conformers. The energy required to overcome this rotational strain is known as the rotational barrier. youtube.com The significant size of the phenyl and bromine substituents creates a substantial energy barrier to rotation, making the interconversion between conformers slower than in simpler alkanes like ethane (B1197151). researchgate.net

Relative Energies of this compound Conformers

ConformerDihedral Angle (Br-C-C-Br)Relative StabilityKey Interaction
Anti-periplanar (Staggered)180°Most Stable (Lowest Energy)Minimal steric and electrostatic repulsion
Gauche (Staggered)60°Less StableSteric hindrance between bulky groups
Eclipsed0°, 120°, 240°Least Stable (Highest Energy)Maximum steric and torsional strain

Influence of Stereochemistry on Reaction Pathways and Product Selectivity

The stereochemistry of this compound plays a critical role in determining the outcome of its chemical reactions, particularly in elimination reactions. This is a direct consequence of the specific geometric requirements of the reaction mechanisms.

The synthesis of this compound itself is a prime example of a stereospecific reaction. The geometry of the starting alkene dictates which diastereomer is formed:

Bromination of trans-stilbene proceeds through an anti-addition mechanism, resulting exclusively in the formation of meso-1,2-dibromo-1,2-diphenylethane. brainly.com

Bromination of cis-stilbene also undergoes anti-addition, which produces the racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane. brainly.com

Furthermore, the subsequent elimination reactions of these stereoisomers are highly stereospecific. Bimolecular elimination (E2) reactions require the hydrogen atom and the leaving group (bromine) to be in an anti-periplanar conformation. study.comlibretexts.org This mechanistic constraint means that the specific stereochemistry of the starting dibromide determines the stereochemistry of the resulting alkene product.

When meso-1,2-dibromo-1,2-diphenylethane is treated with a base, it must rotate into a conformation where a hydrogen and a bromine atom are anti-periplanar. This specific alignment leads exclusively to the formation of the E-isomer of the product, (E)-1-bromo-1,2-diphenylethene. brainly.commsu.edu

Conversely, when either the (1R,2R) or (1S,2S) enantiomer undergoes an E2 reaction, the required anti-periplanar arrangement of H and Br can only be achieved in a conformation that leads to the formation of the Z-isomer, (Z)-1-bromo-1,2-diphenylethene. libretexts.orgbrainly.com

This direct correlation between the reactant's stereochemistry and the product's stereochemistry highlights how the spatial arrangement of atoms dictates reaction pathways and ensures high product selectivity. libretexts.org

Stereospecific Reactions of this compound and its Precursors

Starting MaterialReactionProductStereochemical Outcome
trans-StilbeneBromination (Anti-addition)meso-1,2-Dibromo-1,2-diphenylethaneStereospecific formation of meso isomer brainly.com
cis-StilbeneBromination (Anti-addition)(±)-1,2-Dibromo-1,2-diphenylethaneStereospecific formation of racemic pair brainly.com
meso-1,2-Dibromo-1,2-diphenylethaneE2 Elimination(E)-1-bromo-1,2-diphenyletheneStereospecific formation of E-alkene brainly.commsu.edu
(1R,2R)- or (1S,2S)-1,2-Dibromo-1,2-diphenylethaneE2 Elimination(Z)-1-bromo-1,2-diphenyletheneStereospecific formation of Z-alkene libretexts.orgbrainly.com

Synthesis Methodologies and Advanced Characterization of 1,2 Dibromo 1,2 Diphenylethane

Stereoselective Synthesis of 1,2-Dibromo-1,2-diphenylethane (B1143902) Diastereomers

The targeted synthesis of specific diastereomers of this compound is predominantly achieved through the bromination of stilbene (B7821643) isomers. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting alkene, allowing for controlled access to either the meso compound or the racemic mixture.

Bromination of Stilbene Derivatives: Mechanistic and Stereochemical Control

The addition of bromine to the double bond of stilbene is a classic example of a stereospecific reaction, where the mechanism dictates the spatial arrangement of the atoms in the product. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion.

trans-Stilbene (B89595) + Br₂ → meso-1,2-Dibromo-1,2-diphenylethane (B7791125)

Experimental procedures often involve dissolving trans-stilbene in a suitable solvent, such as glacial acetic acid or dichloromethane, followed by the addition of the brominating agent. spectrabase.comsigmaaldrich.com The product, being a solid, often precipitates from the reaction mixture and can be purified by recrystallization. rsc.org The melting point of the resulting meso-1,2-dibromo-1,2-diphenylethane is a key characteristic for its identification, typically being around 238-242 °C. cymitquimica.comspectrabase.com

In contrast, the bromination of cis-stilbene (B147466) yields a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane. youtube.com The mechanism is analogous to the bromination of trans-stilbene, involving the formation of a bromonium ion intermediate and subsequent anti-addition of the bromide ion. However, the initial geometry of the cis-alkene dictates that the two possible paths of nucleophilic attack on the bromonium ion result in the formation of a pair of enantiomers. These enantiomers are produced in equal amounts, leading to a racemic mixture.

The reaction is as follows:

cis-Stilbene + Br₂ → (±)-1,2-Dibromo-1,2-diphenylethane (Racemic Mixture)

The experimental conditions for the bromination of cis-stilbene are similar to those for the trans-isomer, often utilizing pyridinium (B92312) tribromide in acetic acid. chemicalbook.com The resulting racemic mixture has a significantly lower melting point than the meso compound, typically around 110-114 °C, which is a critical factor in its identification. youtube.comchemicalbook.com

Alternative Synthetic Routes to this compound

In addition to the direct bromination of stilbene with Br₂ or pyridinium tribromide, alternative and "greener" methods have been developed. chemicalbook.com One such method involves the in situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂). This approach avoids the use of elemental bromine, which is highly corrosive and hazardous. The reaction is typically carried out by reacting stilbene with a mixture of concentrated HBr and 30% H₂O₂ in a solvent like ethanol. This method is considered more environmentally benign as the primary byproduct is water.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The differentiation and characterization of the diastereomers of this compound rely on a combination of physical and spectroscopic methods. While melting point analysis provides a straightforward initial assessment, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

NMR spectroscopy is a powerful tool for distinguishing between the meso and racemic diastereomers of this compound due to the different chemical environments of the protons and carbon atoms in each isomer.

In the ¹H NMR spectrum of the meso isomer, the two methine protons (the hydrogens attached to the carbons bearing the bromine atoms) are chemically and magnetically equivalent due to the molecule's plane of symmetry. This results in a single signal, a singlet, for these two protons. rsc.org In contrast, the methine protons in the racemic (dl) pair are also chemically equivalent and give rise to a single signal. However, the chemical shifts of the methine protons in the meso and racemic isomers are slightly different, allowing for their distinction when both are present or when compared to a known standard.

Similarly, in the ¹³C NMR spectrum, the symmetry of the meso isomer leads to fewer signals compared to what might be expected. The two methine carbons are equivalent, as are the two ipso-carbons of the phenyl rings and the corresponding ortho, meta, and para carbons. The racemic mixture will also show a set of signals for the carbons, but their chemical shifts will differ from those of the meso isomer.

¹H and ¹³C NMR Chemical Shifts (δ) for this compound Diastereomers in CDCl₃
Diastereomer¹H NMR (Methine Protons, δ ppm)¹³C NMR (Methine Carbons, δ ppm)¹³C NMR (Aromatic Carbons, δ ppm)
meso-1,2-Dibromo-1,2-diphenylethane5.50 (s, 2H)56.1140.0, 129.0, 128.8, 127.9
(dl)-1,2-Dibromo-1,2-diphenylethane (Racemic)5.50 (s, 2H)59.2137.8, 128.6, 128.2

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. rsc.org

The subtle yet distinct differences in the NMR spectra, particularly in the ¹³C NMR chemical shifts of the methine and aromatic carbons, provide a definitive method for the structural elucidation and differentiation of the meso and racemic diastereomers of this compound. rsc.org

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a critical analytical tool for the characterization of this compound, providing definitive information on its molecular weight and elemental composition. The technique of Electron Ionization (EI) is commonly employed for this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion, with mass-to-charge ratios (m/z) of M+, [M+2]+, and [M+4]+. The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

For this compound (C₁₄H₁₂Br₂), the expected molecular ions would appear at m/z values of 338, 340, and 342. Experimental data for both the meso and the racemic (dl) diastereomers confirm this pattern, showing a cluster of peaks at these m/z values, which unambiguously confirms the presence of two bromine atoms in the molecule. rsc.org This isotopic signature is a powerful diagnostic feature for identifying the compound.

Table 1: Mass Spectrometry Data for this compound

Ionization Mode Isomer m/z Values (M+) Description
EI+ dl-1,2-Dibromo-1,2-diphenylethane 338, 340, 342 Molecular ion cluster showing the characteristic isotopic pattern for two bromine atoms. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are non-destructive techniques used to probe the vibrational modes of molecules, yielding valuable information about the structure and bonding within this compound. These two techniques are often used complementarily, as their selection rules differ.

Studies utilizing both IR and Raman spectroscopy have been instrumental in analyzing the conformational isomers (rotamers) of 1,2-diphenylethane (B90400) and its derivatives. rsc.org For this compound, analysis of the spectra suggests that in the solid state, the molecule predominantly exists in the trans conformation. However, in solution, a dynamic equilibrium between both trans and gauche rotamers is observed, indicated by the appearance of additional bands in the spectra. rsc.org

Raman spectroscopy, particularly Fourier-Transform Raman (FT-Raman), is also employed for structural analysis. nih.gov The general absence of corresponding frequencies between the IR and Raman spectra of solid samples supports the presence of a center of symmetry, consistent with the trans conformation. rsc.org

Table 2: Spectroscopic Techniques for Vibrational Analysis of meso-1,2-Dibromo-1,2-diphenylethane

Spectroscopic Method Technique Application
Fourier-Transform Infrared (FTIR) Mulling (Perfluorinated Hydrocarbon/Mineral Oil) Provides vibrational data for structural confirmation. nih.gov
Attenuated Total Reflectance IR (ATR-IR) ATR-Neat Used for obtaining IR spectra from solid samples. nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound isomers. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used not only to assess the purity of a sample but also to confirm the identity of the compound by its mass spectrum. rsc.org Monitoring the progress of reactions that synthesize or use this compound can be effectively achieved using GC-MS.

HPLC is a versatile technique for purity assessment, with some product specifications requiring a purity of at least 95% as determined by HPLC. fishersci.com A significant application of HPLC in the context of this compound is the separation of its stereoisomers. The compound exists as a pair of enantiomers ((+)- and (-)-1,2-dibromo-1,2-diphenylethane) and an achiral meso diastereomer. Chiral HPLC is specifically designed to resolve these enantiomers from the racemic (dl) mixture. rsc.org This separation is crucial for studying the stereochemical aspects of reactions involving this compound. For instance, analytical and preparative chiral HPLC performed on a CHIRALCEL OD-H column can successfully separate the enantiomers for further analysis. rsc.org

Table 3: Chromatographic Methods for this compound Analysis

Technique Application Column/Method Details
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and structural confirmation. rsc.org Provides separation and mass spectral data for identification.
High-Performance Liquid Chromatography (HPLC) Purity determination (e.g., ≥95% assay). fishersci.com Standard analytical HPLC methods.

Elimination Reactions of 1,2 Dibromo 1,2 Diphenylethane: Mechanisms and Stereochemical Outcomes

Bimolecular Elimination (E2) Mechanisms of 1,2-Dibromo-1,2-diphenylethane (B1143902)

The bimolecular elimination (E2) reaction of this compound is a concerted, single-step process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of an alkene. study.combrainly.com This reaction is a cornerstone in the study of elimination mechanisms due to its well-defined stereochemical outcomes, which are dictated by the stereochemistry of the starting diastereomers. libretexts.orglibretexts.org The process is highly dependent on the geometric arrangement of the reacting atoms, the strength of the base employed, and the concentrations of both the substrate and the base. study.comlibretexts.org

Anti-Periplanar Geometry Requirement and its Stereochemical Implications

A fundamental requirement for the E2 elimination to occur is a specific spatial arrangement of the departing atoms known as anti-periplanar geometry. libretexts.orgbrainly.com This means that the hydrogen atom to be abstracted and the bromine leaving group must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. brainly.comchemistrysteps.com This alignment is energetically favored as it allows the reacting orbitals to overlap effectively in the transition state, facilitating the formation of the new pi bond of the alkene. libretexts.org The anti-periplanar arrangement also ensures that the transition state is in a staggered conformation, which is lower in energy than the eclipsed conformation required for a syn-periplanar elimination. libretexts.orgchegg.com

This strict geometric constraint has profound stereochemical implications. The specific conformation necessary for the E2 reaction dictates the stereochemistry of the resulting alkene. libretexts.orgbrainly.com Because the substituents on the two carbons maintain their relative positions during the concerted reaction, the stereoisomeric structure of the starting this compound predetermines whether the E (trans) or Z (cis) alkene is formed. libretexts.orgdaisybourassadowd.com This stereospecificity is a hallmark of the E2 mechanism and provides strong evidence for its concerted nature. libretexts.org

Diastereomeric Control in E2 Eliminations: Formation of E and Z Alkenes

The stereochemical outcome of the E2 elimination of this compound is directly controlled by the diastereomer used as the starting material. libretexts.orglibretexts.org The two diastereomers, meso-1,2-dibromo-1,2-diphenylethane (B7791125) and racemic (a mixture of (1R,2R) and (1S,2S))-1,2-dibromo-1,2-diphenylethane, yield different geometric isomers of the product, 1-bromo-1,2-diphenylethene. libretexts.orgbrainly.com

The meso diastereomer of this compound undergoes E2 elimination to stereospecifically form the (E)-alkene, (E)-1-bromo-1,2-diphenylethene. libretexts.orgmsu.edu In the meso compound, for the hydrogen and bromine atoms to achieve the required anti-periplanar conformation, the two phenyl groups are positioned on opposite sides of the forming double bond in the transition state. chegg.com This arrangement directly leads to the formation of the E-isomer, where the phenyl groups are trans to each other. pressbooks.pub The reaction is highly specific, and none of the isomeric Z-alkene is formed. msu.edupressbooks.pub

Conversely, the racemic diastereomers, specifically the (1R,2R) and (1S,2S) enantiomers, stereospecifically yield the (Z)-alkene, (Z)-1-bromo-1,2-diphenylethene, upon E2 elimination. brainly.comlibretexts.org When either the (1R,2R) or (1S,2S) isomer rotates into the necessary anti-periplanar conformation for the elimination to occur, the two phenyl groups are forced into a syn orientation. brainly.com This conformational requirement ensures that in the resulting alkene, the phenyl groups are on the same side of the double bond, leading exclusively to the Z-isomer. brainly.combrainly.com

The following table summarizes the stereospecific E2 elimination of this compound diastereomers.

Starting DiastereomerRequired Conformation for E2Product Alkene
meso-1,2-Dibromo-1,2-diphenylethaneAnti-periplanar H and Br(E)-1-bromo-1,2-diphenylethene
Racemic this compoundAnti-periplanar H and Br(Z)-1-bromo-1,2-diphenylethene

Role of Strong Bases in E2 Reactions

The E2 reaction is promoted by the presence of a strong base. study.comlibretexts.org The function of the base is to abstract a proton from a carbon adjacent (beta) to the carbon bearing the leaving group in the single, concerted step of the reaction. chemicalnote.comlibretexts.org Common strong bases used to facilitate the dehydrobromination of this compound include hydroxide (B78521) ions (OH⁻), such as potassium hydroxide (KOH), and alkoxide ions (RO⁻), such as potassium ethoxide (KOEt). libretexts.orglibretexts.orgbeyondbenign.org The strength of the base is a crucial factor, as a sufficiently strong base is required to remove the relatively non-acidic proton from the alkane framework and drive the concerted mechanism. chegg.compressbooks.pub The reaction is typically carried out in a polar aprotic solvent. study.com

Examples of bases commonly used in the E2 elimination of this compound are presented in the table below.

BaseChemical FormulaType
Potassium HydroxideKOHStrong Base
Sodium HydroxideNaOHStrong Base
Potassium EthoxideC₂H₅OKStrong Base
Sodium EthoxideC₂H₅ONaStrong Base
Sodium AmideNaNH₂Strong Base

Kinetic Studies and Rate Law Determination in E2 Eliminations

Kinetic studies of the E2 elimination of this compound reveal that the reaction follows second-order kinetics. libretexts.orgpressbooks.pubchemicalnote.com This means that the rate of the reaction is dependent on the concentration of both the substrate (this compound) and the base. study.comopenochem.org The experimentally determined rate law is expressed as:

Rate = k[this compound][Base] pressbooks.pubchemicalnote.comyoutube.com

This second-order rate law is a key piece of evidence supporting the bimolecular nature of the E2 mechanism. libretexts.orgopenochem.org The term "bimolecular" signifies that two species, the substrate and the base, are involved in the rate-determining step of the reaction. libretexts.orgmasterorganicchemistry.com This is consistent with the concerted model where the base abstracts a proton at the same time as the leaving group departs, all within a single transition state. study.comchemicalnote.com

ComponentDescription
Rate Law Rate = k[Substrate][Base]
Overall Reaction Order Second-order
Dependence First-order in substrate and first-order in base. libretexts.org
Implication Both substrate and base are involved in the single rate-determining step. pressbooks.pub

Unimolecular Elimination (E1) Mechanisms

The unimolecular elimination (E1) reaction of this compound is a multi-step process characterized by the initial formation of a carbocation intermediate. This pathway is particularly relevant under conditions that favor the dissociation of a leaving group, such as in the presence of a weak base.

Carbocation Intermediates and Rotational Freedom

The rate-determining step in an E1 reaction is the spontaneous departure of a leaving group (in this case, a bromide ion) to form a carbocation. The stability of this intermediate is a crucial factor influencing the reaction rate. In the case of this compound, the presence of phenyl groups on the carbon atom bearing the positive charge significantly stabilizes the carbocation through resonance. This stabilization makes the formation of the carbocation more favorable than in alkyl halides lacking such resonance-stabilizing groups.

Once the carbocation is formed, it possesses a planar geometry around the positively charged carbon atom. A key feature of this intermediate is the rotational freedom around the single carbon-carbon bond. This free rotation allows the carbocation to adopt the most stable conformation before the subsequent elimination step. libretexts.orglibretexts.org The stability of different conformations is influenced by steric interactions between the substituents. In the carbocation derived from this compound, the bulky phenyl groups will tend to orient themselves to minimize steric hindrance.

The general order of carbocation stability is tertiary > secondary > primary, due to the inductive effects and hyperconjugation provided by alkyl groups. khanacademy.org The carbocation formed from this compound is a secondary carbocation, but its stability is greatly enhanced by the resonance delocalization of the positive charge into the adjacent phenyl ring.

Stereochemical Outcomes in E1 Eliminations

The stereochemistry of the final alkene product in an E1 reaction is determined after the formation of the carbocation intermediate. Due to the rotational freedom around the C-C bond in the carbocation, the initial stereochemistry of the starting material does not dictate the stereochemistry of the product. libretexts.orglibretexts.org Instead, the elimination of a proton from a beta-carbon will proceed through the lowest energy pathway, which generally leads to the formation of the most stable alkene. libretexts.org

For this compound, the elimination of the second bromide ion (as a proton is removed by a weak base) results in the formation of stilbene (B7821643). The two possible stereoisomers are (E)-stilbene (trans) and (Z)-stilbene (cis). (E)-stilbene is sterically more stable than (Z)-stilbene because the two large phenyl groups are positioned on opposite sides of the double bond, minimizing steric strain. youtube.com Consequently, the E1 elimination of either meso- or (±)-1,2-dibromo-1,2-diphenylethane is expected to yield predominantly the more stable (E)-stilbene. libretexts.org

The reaction proceeds by the weak base abstracting a proton from the carbon adjacent to the carbocation. The electrons from the C-H bond then form the new pi bond of the alkene. Because the carbocation can rotate freely, the conformer that leads to the trans product will be favored due to lower steric hindrance in the transition state leading to the product. libretexts.orgyoutube.com

Reductive Elimination (Debromination) Mechanisms

Reductive elimination, or debromination, of this compound involves the removal of both bromine atoms to form an alkene. This transformation can proceed through different mechanistic pathways depending on the nature of the reducing agent.

Polar Reductive Elimination (E2(R))

Classical nucleophiles such as iodide, thiolate, and cyanide ions can induce the reductive elimination of this compound. scispace.com This reaction typically follows a second-order kinetic profile and is termed a polar reductive elimination, or E2(R). scispace.com The E2(R) mechanism involves an inner-sphere electron transfer from the nucleophile to the substrate. scispace.com This process is concerted, meaning the attack of the nucleophile and the departure of the leaving group occur in a single step, with the formation of the double bond occurring simultaneously. The developing double bond in the transition state restricts rotation around the central carbon-carbon bond. scispace.com

Electron Transfer (ET) Mechanisms and Radical Intermediates

One-electron reducing agents, such as copper(I), chromium(II), iron(II), and aromatic anion radicals, react with vicinal dibromides like this compound via an electron transfer (ET) mechanism. scispace.com This pathway involves the formation of radical intermediates. The initial step is the transfer of an electron from the reducing agent to the dibromide, leading to the formation of a radical anion. This intermediate can then lose a bromide ion to form a bromo radical, which can subsequently be reduced to an anion before eliminating the second bromide to form the alkene. Due to the presence of these radical intermediates, which can have a longer lifetime than a concerted transition state, the stereospecificity of the reaction is generally low. scispace.com

Stereoselectivity in Reductive Debromination Reactions

The stereochemical outcome of the reductive debromination of this compound is highly dependent on the reaction mechanism.

The E2(R) mechanism is stereospecific. For example, the reaction of meso-1,2-dibromo-1,2-diphenylethane with iodide ions yields exclusively (E)-stilbene, while the reaction of (±)-1,2-dibromo-1,2-diphenylethane produces (Z)-stilbene. This stereospecificity arises from the anti-periplanar arrangement required for the concerted elimination in the E2(R) transition state.

In contrast, ET mechanisms generally exhibit low stereospecificity. However, the reduction of meso-1,2-dibromo-1,2-diphenylethane and its chloro-analogs with one-electron reagents often results in the formation of 100% (E)-stilbene. scispace.com The reaction of (±)-1,2-dibromo-1,2-diphenylethane under similar conditions can produce a mixture of (E)- and (Z)-stilbene, with the (E)-isomer typically predominating (85-100%). scispace.com

The table below summarizes the stereochemical outcomes for the debromination of the diastereomers of this compound with different types of reagents.

Starting DiastereomerReagent TypeMechanismPredominant Product
mesoClassical Nucleophile (e.g., I⁻)E2(R)(E)-stilbene
(±)Classical Nucleophile (e.g., I⁻)E2(R)(Z)-stilbene
mesoOne-electron ReductantET(E)-stilbene
(±)One-electron ReductantET(E)-stilbene (major) + (Z)-stilbene (minor)

Reagents and Conditions for Reductive Debromination (e.g., Zn, NaI, Metal-Amine Systems, Electrochemical Methods, Anisidines)

The reductive debromination of this compound to form stilbene isomers is a significant transformation in organic synthesis, often used to study elimination reaction mechanisms. A variety of reagents and conditions have been developed to effect this conversion, ranging from classical metal-based reductants to more novel electrochemical and amine-based methods.

Zinc (Zn): Zinc dust is a traditional and widely used reagent for the debromination of vicinal dibromides. The reaction is typically carried out in a suitable solvent, and its stereochemical outcome is a classic example used to illustrate the E2 mechanism. For instance, the dehalogenation of (1R,2R)-1,2-dibromo-1,2-diphenylethane with zinc proceeds via a mechanism that requires the two bromine atoms to be in an anti-periplanar conformation to afford cis-stilbene (B147466).

Sodium Iodide (NaI): Iodide ion, typically from sodium iodide in a solvent like acetone (B3395972), is a classical nucleophile that induces a stereospecific reductive elimination of vicinal dihalides. The reaction between meso-1,2-dibromo-1,2-diphenylethane ((1R,2S)-isomer) and sodium iodide in acetone yields exclusively (E)-1,2-diphenylethene (trans-stilbene). This stereospecificity is indicative of a concerted E2(R) mechanism, where the nucleophile attacks a bromine atom, and the other bromine leaves simultaneously, dictating the geometry of the resulting alkene.

Metal-Amine Systems: Systems like sodium in liquid ammonia (B1221849) have been reported for the reductive debromination of 1,2-dibromides, showcasing powerful reducing capabilities. These systems often involve single-electron transfer (SET) mechanisms.

Electrochemical Methods: Electrochemical reduction provides an alternative, reagent-free method for debromination. The mechanism of electrochemical dehalogenation of meso- and (±)-1,2-dibromo-1,2-diphenylethane in acetonitrile (B52724) has been examined. Studies show that the results are best explained by a stepwise addition of electrons, which allows for the possibility of bond rotation in an intermediate stage, rather than a concerted two-electron addition. This can lead to potential-dependent product distributions, particularly for the (±)-dibromide.

Anisidines: An unusual, metal-free method for stereoselective 1,2-debromination has been developed using anisidines. Specifically, o- and m-anisidines have been found to be effective debrominating agents for vicinal dibromides with α-bromoaromatic moieties, while p-anisidine (B42471) is not effective. The reaction is believed to proceed via an electron transfer from the easily oxidizable o- and m-anisidines to the bromide. When meso-1,2-dibromo-1,2-diphenylethane is reacted with o-anisidine (B45086) in refluxing tetrahydrofuran (B95107) (THF), it produces trans-stilbene (B89595) in excellent yield without the formation of cis-stilbene.

The table below summarizes the conditions and outcomes for various reductive debromination methods.

Reagent/MethodSubstrateSolventConditionsProduct(s)YieldCitation(s)
o-Anisidinemeso-1,2-dibromo-1,2-diphenylethaneTHFReflux, 72htrans-Stilbene92%
Electrochemical(±)-1,2-dibromo-1,2-diphenylethaneAcetonitrilePotential-dependent(E)- and (Z)-StilbeneVaries
Sodium Iodide (NaI)meso-1,2-dibromo-1,2-diphenylethaneAcetoneNot specified(E)-1,2-diphenyletheneNot specified
Zinc (Zn)(1R,2R)-1,2-dibromo-1,2-diphenylethaneNot specifiedNot specifiedcis-StilbeneNot specified

Comparative Reactivity in Reductive Debromination

The stereochemical outcome of the reductive debromination of this compound is highly dependent on the stereochemistry of the starting material (meso vs. racemic diastereomers) and the chosen reagent, which in turn dictates the operative reaction mechanism.

Stereoisomer Reactivity: The two diastereomers of this compound often exhibit different reactivity and lead to different products, providing classic examples of stereospecific reactions.

meso-isomer: Debromination of the meso-isomer with reagents that favor an anti-periplanar E2 transition state, such as iodide ions or o-anisidine, stereospecifically yields trans-stilbene.

dl-(racemic) isomer: The racemic mixture (containing (1R,2R) and (1S,2S) enantiomers) under similar E2 conditions, for example with zinc, yields cis-stilbene.

This difference is a direct consequence of the required anti-periplanar arrangement of the two bromine atoms for the concerted elimination to occur.

Reagent-Dependent Mechanisms and Outcomes: The nature of the reducing agent plays a crucial role in determining the reaction pathway and thus the product distribution.

Nucleophilic E2(R) Mechanism: Classical nucleophiles like iodide (I⁻) and thiolate (PhS⁻) react via a stereospecific second-order reductive elimination (E2(R)). This involves an inner-sphere electron transfer where the developing double bond in the transition state prevents rotation, leading to a single, predictable stereoisomer.

Electron Transfer (ET) Mechanism: One-electron reagents, such as certain metal complexes (Cu(I), Cr(II)) or aromatic radical anions, react through an electron transfer (ET) mechanism involving radical intermediates. This pathway is generally less stereospecific. The stepwise nature of the reduction, as also seen in electrochemical methods, can allow for rotation around the central carbon-carbon bond in the radical intermediate, leading to a mixture of (E)- and (Z)-stilbenes.

A study using 9-substituted fluorenide ions as the reducing agent demonstrated that the ratio of (E)- to (Z)-stilbene formed from (±)-1,2-dibromo-1,2-diphenylethane is dependent on both the redox potential of the fluorenide anion and the steric bulk of its substituent. This highlights a continuum between the polar E2(R) and radical ET mechanisms, where a change in the nucleophile's electron-donating ability can shift the mechanism and consequently alter the stereochemical outcome.

The table below provides a comparative overview of the stereochemical outcomes based on the starting isomer and reaction type.

Substrate IsomerReagent/Mechanism TypePredominant ProductCitation(s)
mesoo-Anisidine (presumed E2)trans-Stilbene
mesoSodium Iodide (E2(R))trans-Stilbene
(±)- or (1R,2R)-Zinc (E2)cis-Stilbene
(±)-Electrochemical (Stepwise ET)Mixture of trans- and cis-Stilbene
(±)-9-Substituted Fluorenide Ions (E2(R)/ET mix)Mixture of trans- and cis-Stilbene

Dyotropic Rearrangements of 1,2 Dibromo 1,2 Diphenylethane

Definition and Historical Context of Dyotropic Rearrangements

Dyotropic rearrangements are a class of pericyclic valence isomerizations where two sigma bonds simultaneously migrate intramolecularly. wikipedia.orgwikipedia.org The term "dyotropic," derived from the Greek word dyo meaning "two," was first coined by Manfred T. Reetz in 1971 to describe this unique type of molecular rearrangement. wikipedia.orgchem-station.com These reactions are significant in organic chemistry as they provide pathways for the synthesis of complex molecules and offer insights into reaction mechanisms. wikipedia.orgwikipedia.org

There are two main classifications of dyotropic rearrangements: Type I and Type II. wikipedia.org In Type I rearrangements, the two migrating groups exchange their relative positions. wikipedia.org Conversely, in Type II rearrangements, the migrating groups move to new bonding sites without a positional interchange. The dyotropic rearrangement of 1,2-Dibromo-1,2-diphenylethane (B1143902) falls under the Type I category. wikipedia.org

The concept of such rearrangements predates its formal definition. In 1952, the mechanism for the mutarotation of 5α,6β-dibromocholestane was elucidated, suggesting a simultaneous and intramolecular migration of the two bromine atoms. semanticscholar.org This early work laid the foundation for the later classification and understanding of dyotropic rearrangements as concerted, orbital-symmetry controlled processes. semanticscholar.org

Mechanistic Pathways: Concerted Pericyclic Processes

Dyotropic rearrangements are classified as pericyclic reactions, which involve a cyclic transition state. escholarship.org The mechanism is often a concerted process, meaning that the bond-breaking and bond-forming events occur in a single step. wikipedia.orgillinois.edu This concerted nature is governed by the principles of orbital symmetry. semanticscholar.org Specifically, the rearrangement of this compound is a six-electron pericyclic process. semanticscholar.orgrsc.orgresearchgate.net

For a Type I dyotropic rearrangement, the two migrating groups are typically oriented in an anti-conformation. semanticscholar.org The migration of these groups occurs on opposite sides of the molecular framework, leading to an inversion of configuration at both stereocenters. semanticscholar.org In the case of this compound, the two bromine atoms migrate between the two carbon atoms of the ethane (B1197151) backbone. semanticscholar.orgrsc.org The transition state involves a symmetrical bridging of the two bromine atoms between the carbon centers. wikipedia.org

While many dyotropic reactions are concerted, stepwise mechanisms have also been investigated for other systems. wikipedia.orgnih.gov However, for the racemization of this compound in non-polar solvents, the experimental evidence strongly supports a concerted dyotropic pathway over alternative ionic mechanisms. semanticscholar.orgresearchgate.net

Stereospecific Racemization of Enantiomerically Pure this compound

A key characteristic of the dyotropic rearrangement of this compound is its stereospecificity. semanticscholar.orgrsc.org When an enantiomerically pure sample of either d- or l-1,2-dibromo-1,2-diphenylethane is heated in a non-polar solvent like benzene, it undergoes racemization. semanticscholar.orgrsc.orgresearchgate.net This racemization occurs through the direct interconversion of the d- and l-enantiomers without any crossover to the meso-diastereomer. semanticscholar.orgrsc.orgresearchgate.net

This stereospecific outcome is a definitive signature of a dyotropic rearrangement mechanism. semanticscholar.org An ionic mechanism, by contrast, would be expected to lead to the formation of the more stable meso isomer. semanticscholar.org The experimental observation that no meso-1,2-dibromo-1,2-diphenylethane (B7791125) is formed during the racemization of the enantiopure starting material provides strong evidence against an ionic pathway under these conditions. semanticscholar.orgrsc.org

The rate of this stereospecific racemization has been studied, confirming a first-order kinetic process. illinois.edursc.org The reaction proceeds smoothly in refluxing benzene, demonstrating the feasibility of this rearrangement under thermal conditions. semanticscholar.orgrsc.org

Kinetic Data for the Dyotropic Rearrangement of d- and l-1,2-Dibromo-1,2-diphenylethane
SolventTemperature (°C)Rate Constant (s⁻¹)
Benzene800.0015 ± 0.0002

Computational Studies and Orbital Analysis of Dyotropic Rearrangements

Computational studies have been instrumental in understanding the mechanism of the dyotropic rearrangement of this compound. semanticscholar.orgresearchgate.net Theoretical calculations predicted that a concerted dyotropic rearrangement would be favored over ionic pathways in non-polar solvents, a prediction that was subsequently verified experimentally. semanticscholar.orgresearchgate.net

Density functional theory (DFT) calculations have been used to model the transition state of the rearrangement. nih.govresearchgate.net These models show a structure where the two bromine atoms are symmetrically bridging the two carbon atoms. wikipedia.org The computed energy barrier for this process in the gas phase or in non-polar solvents is low enough to be accessible under thermal conditions, which is consistent with experimental observations. researchgate.net

Orbital analysis provides further insight into the concerted nature of this pericyclic reaction. semanticscholar.orgrsc.orgresearchgate.net The transition state involves the interaction of three key molecular orbitals in a six-electron system. researchgate.net This orbital arrangement allows for the simultaneous migration of the two bromine atoms in a manner that is consistent with the principles of orbital symmetry conservation. semanticscholar.org The analysis of the frontier molecular orbitals helps to explain the stereospecificity of the reaction, as the symmetry of the orbitals dictates the allowed reaction pathway. researchgate.net

Computed Activation Barriers for Dyotropic Rearrangement of Substituted 1,2-Dibromoethanes
SubstituentsActivation Barrier (kcal/mol)
H, HHigher Barrier
Methyl, HModestly Lowered Barrier
Alkyl, HModestly Lowered Barrier
Phenyl, PhenylLow Enough for Experimental Verification

Note: The table presents qualitative comparisons based on computational predictions. researchgate.net

Solvent Effects on Dyotropic Rearrangement Mechanisms

The choice of solvent has a significant impact on the reaction pathway for the rearrangement of this compound. Dyotropic rearrangements are favored in non-polar solvents. semanticscholar.orgresearchgate.net In solvents of low polarity, such as benzene, the concerted pericyclic mechanism is the dominant pathway, leading to the stereospecific racemization of the d- and l-enantiomers. semanticscholar.orgrsc.orgresearchgate.net

In more polar solvents, alternative ionic mechanisms can become competitive. illinois.edu The nature of the intermediate is thought to gradually shift from a concerted transition state with little charge separation in non-polar solvents to a more ionic character as the ionizing power of the solvent increases. illinois.edu In highly polar solvents, solvolysis and elimination reactions can also be observed. illinois.edu

The relative rates of mutarotation of similar dihalogenated compounds have been shown to increase with solvent polarity, as illustrated in the table below. This suggests that even for processes that are considered concerted, there can be a degree of charge separation in the transition state that is stabilized by more polar environments. However, for this compound, the use of non-polar solvents is crucial for observing the clean, stereospecific dyotropic rearrangement without competing side reactions. researchgate.net

Relative Rate of Mutarotation of a Dihalogenated Compound in Various Solvents
SolventRelative Rate (k_rel)
Heptane1
Carbon Tetrachloride2.7
Benzene5.3
Nitrobenzene28
Chloroform86
Chloroform/Acetic Acid (1:1)115
Chloroform/Ethanol (1:1)284

Note: Data adapted from studies on similar dihalogenated systems to illustrate solvent effects on related rearrangements. illinois.edu

Applications of 1,2 Dibromo 1,2 Diphenylethane in Advanced Organic Synthesis

Role as a Versatile Intermediate in Chemical Transformations

1,2-Dibromo-1,2-diphenylethane (B1143902), also known as stilbene (B7821643) dibromide, serves as a valuable and versatile intermediate in a variety of chemical transformations, making it a key model substrate for mechanistic studies in organic chemistry. Its chemical utility is largely derived from its structure, which features two bromine atoms on adjacent carbons, each of which is also attached to a phenyl group. These phenyl groups play a crucial role in stabilizing reactive intermediates, such as carbocations, through resonance, thereby facilitating numerous reactions and allowing for detailed investigations of their mechanistic pathways.

The compound is frequently employed in the study of fundamental reaction types, including elimination and substitution reactions. The presence of two chiral centers in the molecule gives rise to three stereoisomers: a meso diastereomer and a pair of enantiomers, (R,R) and (S,S). These isomers possess distinct physical and chemical properties, making them ideal for investigating the influence of stereochemistry on reaction outcomes.

One of the primary reactions it undergoes is dehydrohalogenation—the elimination of a hydrogen and a bromine atom from adjacent carbons. This process, typically achieved with a strong base like potassium hydroxide (B78521), can yield vinyl halides or, upon a second elimination, the alkyne diphenylacetylene (B1204595). prezi.comchegg.com This two-step elimination provides a reliable synthetic route to more unsaturated molecules. The stereospecific nature of these elimination reactions, particularly the debromination to form stilbenes, provides classic evidence for the stereochemical requirements of the E2 mechanism. For instance, the reaction of the meso isomer to produce trans-stilbene (B89595) is a textbook demonstration of an anti-periplanar elimination pathway. libretexts.org

Precursor for Stilbene Derivatives

This compound is a direct and crucial precursor for the synthesis of stilbene (1,2-diphenylethylene) derivatives. The synthesis typically begins with the bromination of a stilbene isomer. The electrophilic addition of bromine to (E)-stilbene (trans-stilbene) proceeds stereospecifically to yield meso-1,2-dibromo-1,2-diphenylethane (B7791125). prezi.comrsc.orgwikipedia.org This reaction occurs via a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an SN2-type mechanism, resulting in the anti-addition of the two bromine atoms. rsc.org Conversely, the bromination of (Z)-stilbene (cis-stilbene) in non-polar solvents produces a racemic mixture of the (R,R) and (S,S) enantiomers. wikipedia.org

The utility of this compound as a precursor is most evident in the reverse reaction: the debromination to form stilbenes. This elimination reaction is highly stereospecific, meaning the stereochemistry of the starting dibromide dictates the geometry of the resulting alkene. This transformation is a cornerstone for studying the E2 elimination mechanism. libretexts.org

The stereochemical outcomes are as follows:

meso-1,2-dibromo-1,2-diphenylethane undergoes anti-periplanar elimination to yield exclusively (E)-stilbene .

The racemic mixture (dl)-1,2-dibromo-1,2-diphenylethane yields exclusively (Z)-stilbene .

This stereospecific relationship makes this compound an indispensable tool for both the synthesis of specific stilbene isomers and for demonstrating fundamental principles of stereochemistry in reaction mechanisms.

Synthesis of Biaryl Systems and Other Complex Organic Molecules

While not typically used for the direct synthesis of biaryl systems through coupling reactions, this compound is a key intermediate in the synthesis of diphenylacetylene, a versatile building block for more complex molecules. prezi.comstudylib.netchegg.com The synthesis involves a double dehydrohalogenation of this compound, where two equivalents of hydrogen bromide are eliminated by a strong base, such as potassium hydroxide, often in a high-boiling solvent like ethylene (B1197577) glycol or triethylene glycol. prezi.comstudylib.netwou.edu

The resulting diphenylacetylene can then be used in various reactions to construct more elaborate molecular architectures. Biaryl moieties are critical structural units in many natural products and advanced materials. cam.ac.uk The synthesis of complex molecules, such as biaryl-containing medium rings and antitumoral biaryl hydroxy-triazole hybrids, underscores the importance of fundamental building blocks that can be accessed from simple precursors. cam.ac.ukexplorationpub.com Therefore, this compound plays an indirect but significant role by providing an accessible route to diphenylacetylene, which in turn can be a starting point for constructing larger, more complex systems containing biaryl or other valuable structural motifs.

Applications in Materials Science and Pharmaceutical Synthesis

The utility of this compound in materials science and pharmaceutical synthesis stems from its role as a precursor to stilbene derivatives. Stilbenes and their related structures are of considerable interest in both fields due to their unique chemical and biological properties. novapublishers.comnih.gov

In materials science, stilbene derivatives are recognized as a class of fluorescent conjugated compounds. Their remarkable optical, photochemical, and photophysical properties make them suitable for a range of applications. researchgate.net For instance, they are used as fluorescent whitening agents in textiles and paper and play an increasingly important role in photophysical and photochemical research. researchgate.netwiley-vch.de The ability to synthesize specific stilbene isomers from the corresponding dibromide precursors is crucial for tuning these material properties.

In the context of pharmaceutical synthesis, stilbene derivatives are found in numerous natural products and are known to exhibit a wide spectrum of biological activities. researchgate.net Many of these compounds are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents. nih.govresearchgate.net A well-known example is resveratrol, a naturally occurring stilbenoid. nih.gov The synthesis of complex bioactive molecules, such as bifunctional stilbene derivatives designed to target metal-amyloid-β species in Alzheimer's disease or novel biaryl-triazole hybrids with antitumoral properties, often relies on the core stilbene scaffold. explorationpub.comnih.gov Thus, this compound serves as a foundational building block for accessing the stilbene core structure, enabling the development of new materials and therapeutic agents.

Electrochemical Studies and Dehalogenation Processes

This compound is a key model substrate for investigating the mechanisms of electrochemical dehalogenation. publish.csiro.au The reduction of its various isomers has been studied extensively, typically in solvents like acetonitrile (B52724). fishersci.capublish.csiro.au These studies have revealed that the electrochemical debromination is not a concerted process involving the simultaneous addition of two electrons. Instead, the mechanism proceeds via a stepwise addition of electrons, which allows for the possibility of bond rotation in the resulting radical-anion intermediate. publish.csiro.aupublish.csiro.au

This stepwise mechanism helps explain why the distribution of products (cis- vs. trans-stilbene) can be dependent on the applied electrode potential, a phenomenon observed during the reduction of the (dl)-dibromide. publish.csiro.au The initial electron transfer is favored when the two bromine atoms are in an anti-periplanar conformation. publish.csiro.au

Further research has explored the indirect cathodic reduction of this compound using mediators. For example, it can be reduced by electrogenerated C60-3 (fullerene trianion), demonstrating a mediated electron transfer process. The table below summarizes key findings from electrochemical studies on 1,2-dihalo-1,2-diphenylethanes, highlighting the mechanistic insights gained from using this compound.

Compound Isomer(s)SolventKey Findings/ObservationsReference
meso- and (dl)-1,2-Dibromo-1,2-diphenylethaneAcetonitrileResults support a stepwise electron addition mechanism, not a concerted one. Product distribution from the (dl)-isomer was found to be potential-dependent. publish.csiro.au
meso-1,2-Dibromo-1,2-diphenylethaneAcetonitrileUndergoes electrochemical dehalogenation; can be reduced by electrogenerated C60-3.
1,2-Dihalo-1,2-diphenylethanes (including dibromo, bromo-chloro, and dichloro derivatives)AcetonitrileReduction potentials and product distributions for various dihalides support a general stepwise reduction mechanism. publish.csiro.au
meso- and (dl)-1,2-Dibromo-1,2-diphenylethaneDimethyl SulfoxideUsed to study debromination by 9-substituted fluorenide ions, correlating stereochemical results with redox potentials. sigmaaldrich.com

Future Research Directions and Advanced Methodologies for 1,2 Dibromo 1,2 Diphenylethane Studies

Exploring Novel Reaction Pathways and Catalytic Systems

While the classical reactions of 1,2-dibromo-1,2-diphenylethane (B1143902), such as elimination and substitution, are well-documented, there remains significant scope for discovering new reaction pathways and developing innovative catalytic systems.

One promising area is the use of phase-transfer catalysis (PTC) for dehydrobromination reactions. mt.com In systems containing potassium hydroxide (B78521), toluene, and tetraalkylammonium bromides, selective dehydrobromination to α-bromostyrene has been achieved. mt.com The lipophilic cation of the phase-transfer catalyst is believed to stabilize an E1cb-like transition state within an E2 mechanism, leading to high selectivity. mt.com Further research could focus on expanding the range of phase-transfer catalysts and exploring their application in other transformations of this compound.

The role of co-catalysts also presents a fertile ground for investigation. For instance, the addition of a catalytic amount of a lipophilic alcohol to the aforementioned PTC system can steer the reaction towards the formation of phenylacetylene. mt.com The alcohol is thought to enhance the acceptor power of the halogen atoms through solvation, thereby increasing the mobility of the hydrogen atoms and facilitating the elimination reaction. mt.com A systematic exploration of different co-catalysts could lead to the development of highly selective and efficient methods for the synthesis of various alkynes and vinyl halides from this compound.

Below is a table summarizing the effect of catalytic systems on the dehydrobromination of a related compound, 1,2-dibromo-1-phenylethane, which provides a model for potential studies on this compound.

Catalyst SystemPrimary ProductMechanistic Insight
Tetraalkylammonium bromides (PTC)α-BromostyreneStabilization of an E1cb-like transition state in an E2 mechanism. mt.com
PTC with catalytic lipophilic alcoholPhenylacetyleneAlcohol enhances the leaving group ability of the bromine through solvation. mt.com

Computational Chemistry for Deeper Mechanistic Insights

Computational chemistry offers a powerful lens through which to gain a more profound understanding of the reaction mechanisms involving this compound. Techniques such as Density Functional Theory (DFT) can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the influence of steric and electronic effects.

A key area for computational investigation is the stereochemistry of elimination reactions. The E2 elimination of this compound is known to be highly stereospecific, with the geometry of the starting material dictating the stereochemistry of the resulting alkene. americanpharmaceuticalreview.com Computational modeling can be used to precisely map the potential energy surface of the reaction, providing a detailed picture of the conformational requirements for the anti-periplanar arrangement of the departing hydrogen and bromine atoms. americanpharmaceuticalreview.com This can help to rationalize the observed product distributions and predict the outcomes of reactions with different diastereomers of the starting material.

Furthermore, computational studies can shed light on the nature of the intermediates in addition reactions, such as the bromination of stilbene (B7821643) to form this compound. The commonly accepted mechanism involves a cyclic bromonium ion intermediate. odinity.comukessays.comipl.org DFT calculations can be used to determine the structure and stability of this intermediate and explore alternative or competing pathways. For instance, kinetic studies on the bromination of stilbene have suggested a dual-path mechanism, and computational analysis could help to elucidate the nature of the intermediates and transition states in each pathway.

The following table outlines potential areas of investigation using computational chemistry for this compound.

Area of InvestigationComputational MethodPotential Insights
Stereochemistry of E2 EliminationDFT, Transition State TheoryElucidation of the conformational requirements for anti-periplanar elimination; prediction of product stereochemistry from different diastereomers. americanpharmaceuticalreview.com
Bromination MechanismDFT, Molecular DynamicsDetermination of the structure and stability of the bromonium ion intermediate; exploration of competing reaction pathways. odinity.comukessays.comipl.org
Influence of SubstituentsDFT, Quantitative Structure-Activity Relationship (QSAR)Prediction of how different substituents on the phenyl rings will affect reaction rates and mechanisms.

Development of Green Chemistry Approaches for Synthesis and Transformations

In line with the growing emphasis on sustainable chemistry, a significant future research direction is the development of "green" methods for the synthesis and transformation of this compound. umkc.eduresearchgate.net This involves the use of safer reagents, more environmentally benign solvents, and processes that minimize waste generation.

One notable green approach to the synthesis of this compound is the in situ generation of bromine . Instead of using hazardous elemental bromine, this method generates bromine within the reaction mixture through the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂). umkc.eduresearchgate.net This approach avoids the handling and transportation of highly corrosive and volatile bromine. umkc.edu

Another green alternative is the use of pyridinium (B92312) perbromide as a brominating agent. ukessays.comchegg.com This stable, crystalline solid is safer and easier to handle than liquid bromine. ukessays.comchegg.com The reaction can often be carried out in more environmentally friendly solvents, such as ethanol. photophysics.com

Future research in this area could focus on optimizing these existing green methods, for example, by exploring different oxidizing agents for the in situ generation of bromine or by developing recyclable brominating agents. The principles of green chemistry can also be applied to the transformations of this compound, for instance, by developing catalytic debromination methods that use non-toxic reducing agents.

The table below compares traditional and green approaches to the bromination of stilbene.

ApproachBrominating AgentSolventKey Advantages
TraditionalElemental Bromine (Br₂)DichloromethaneWell-established method.
Green (In situ)HBr / H₂O₂EthanolAvoids handling of hazardous Br₂; water is the primary byproduct. umkc.eduresearchgate.net
Green (Solid Reagent)Pyridinium PerbromideGlacial Acetic Acid / EthanolSafer, solid brominating agent; easier to handle. ukessays.comchegg.comphotophysics.com

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The application of advanced spectroscopic techniques as part of a Process Analytical Technology (PAT) strategy is a key area for future research on this compound. mt.comamericanpharmaceuticalreview.comnih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time reaction analysis. americanpharmaceuticalreview.commt.comnih.gov By inserting an FTIR probe directly into the reaction vessel, the concentrations of reactants, products, and intermediates can be tracked continuously throughout the reaction. mt.comnih.gov This data can be used to determine reaction kinetics, identify reaction endpoints, and elucidate reaction mechanisms. mt.com For example, in-situ FTIR could be used to monitor the disappearance of the C=C stretching vibration of stilbene and the appearance of C-Br vibrations during the synthesis of this compound. ukessays.com

Raman spectroscopy is another valuable technique for in-situ monitoring, particularly for reactions in aqueous media or for observing non-polar bonds that are weak in the infrared spectrum. mdpi.com

For very fast reactions, stopped-flow spectroscopy can be employed. photophysics.comuniv-lorraine.frphotophysics.com This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale. univ-lorraine.fr This would be particularly useful for studying the initial stages of the bromination of stilbene and for detecting short-lived intermediates. photophysics.comuniv-lorraine.fr

The integration of these advanced spectroscopic techniques with automated reaction platforms will enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery and optimization of new synthetic methods for and from this compound.

The following table highlights the potential applications of various advanced spectroscopic techniques for studying reactions of this compound.

Spectroscopic TechniqueApplicationInformation Gained
In-situ FTIRReal-time monitoring of synthesis and transformations. americanpharmaceuticalreview.commt.comnih.govReaction kinetics, identification of intermediates, determination of reaction endpoint. mt.comnih.gov
Raman SpectroscopyComplementary in-situ monitoring, especially for non-polar bonds. mdpi.comStructural information on reactants, products, and intermediates. mdpi.com
Stopped-Flow SpectroscopyStudy of fast reaction kinetics. photophysics.comuniv-lorraine.frphotophysics.comRate constants of rapid reaction steps, detection of short-lived intermediates. photophysics.comuniv-lorraine.fr
NMR SpectroscopyDetailed structural analysis and reaction monitoring.Elucidation of product structure and stereochemistry, quantification of reaction components.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dibromo-1,2-diphenylethane, and how can it be converted to diphenylacetylene?

  • Methodological Answer : The compound is synthesized via bromination of 1,2-diphenylethylene (stilbene) using bromine in a non-polar solvent. Subsequent dehydrohalogenation with a strong base (e.g., KOH in ethanol) yields diphenylacetylene. Key steps include:

  • Purification : Recrystallization in ethanol (≈4 mL) to isolate pure this compound, with a melting point (m.p.) of ~241°C (decomposes) .
  • Conversion : Elimination of HBr under controlled conditions to form diphenylacetylene (m.p. 61°C). Monitor reaction progress via TLC or GC-MS.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., decomposition at 241°C) .
  • Spectroscopy : 1^1H NMR to confirm vicinal dibromo protons (δ ~4.5–5.5 ppm) and 13^{13}C NMR for sp3^3-hybridized carbons.
  • Elemental Analysis : Verify Br content (theoretical ~44.7% by mass).

Q. What experimental precautions are critical during the handling and storage of this compound?

  • Methodological Answer :

  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to moisture to prevent HBr release.
  • Storage : Keep in a dry, dark environment at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the starting alkene influence the bromination products of 1,2-diphenylethylene?

  • Methodological Answer :

  • Z/E Isomerism : Bromination of Z- and E-stilbenes yields distinct diastereomers. For example, brominating Z-3-hexene produces a meso compound (optically inactive), while E-3-hexene yields a racemic mixture .
  • Analysis : Use polarimetry or chiral HPLC to resolve enantiomers. Computational modeling (DFT) can predict steric and electronic effects on reaction pathways.

Q. What mechanistic insights govern the dehydrohalogenation of this compound to diphenylacetylene?

  • Methodological Answer :

  • E2 Mechanism : Base-induced elimination proceeds via a concerted process, favoring anti-periplanar geometry of Br and H atoms.
  • Kinetic Studies : Vary base strength (e.g., KOH vs. NaOH) and solvent polarity to quantify activation energy (Arrhenius plots).
  • Side Reactions : Monitor for competing SN2 substitution using isotopic labeling (e.g., D2D_2O quench) .

Q. How can researchers resolve contradictions in reported melting points or decomposition behavior of this compound?

  • Methodological Answer :

  • Reproducibility : Standardize recrystallization protocols (e.g., ethanol volume, cooling rate) .
  • Thermal Analysis : Perform DSC/TGA to distinguish decomposition (endothermic) from melting events.
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., residual stilbene or HBr adducts).

Q. Can this compound serve as a precursor for macrocyclic ligand synthesis?

  • Methodological Answer :

  • Template Effects : Explore coordination-driven cyclization with lanthanides/actinides. For example, react with polyamines under high-dilution conditions to form macrocycles .
  • Characterization : X-ray crystallography and ESI-MS to confirm ligand geometry and metal-binding stoichiometry.

Methodological Notes

  • Factorial Design : Optimize bromination conditions (temperature, stoichiometry) using a 2k^k factorial approach to identify critical variables .
  • AI Integration : Apply machine learning (e.g., COMSOL Multiphysics) to model reaction kinetics or predict recrystallization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.